molecular formula C15H15ClN2O2 B7480410 [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone

[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone

Cat. No. B7480410
M. Wt: 290.74 g/mol
InChI Key: UQNVPKKVSXTOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone, also known as TFMF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone exerts its effects through its interaction with various receptors in the brain and other tissues. Specifically, [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been shown to modulate the activity of serotonin receptors, which are involved in regulating mood, anxiety, and other physiological processes. [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has also been shown to interact with other receptors, including dopamine and adrenergic receptors, which play a role in regulating mood and cognition.
Biochemical and Physiological Effects:
[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter activity, regulation of gene expression, and inhibition of cancer cell growth. In the brain, [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been shown to increase the activity of serotonin and dopamine, which are neurotransmitters involved in mood regulation and cognition. [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has also been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone also has several limitations, including its potential for toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone, including further investigation of its therapeutic potential in various fields, optimization of its synthesis and purification methods, and development of more selective and potent analogs. Additionally, further studies are needed to determine the long-term safety and efficacy of [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone in humans.

Synthesis Methods

[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone can be synthesized through a multistep process involving the reaction of furan-3-carboxaldehyde with 3-chlorophenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product undergoes further purification to yield [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone in its final form.

Scientific Research Applications

[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been shown to modulate the activity of serotonin receptors, which are involved in mood regulation and anxiety. In psychiatry, [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been investigated as a potential treatment for depression and anxiety disorders. In oncology, [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-13-2-1-3-14(10-13)17-5-7-18(8-6-17)15(19)12-4-9-20-11-12/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNVPKKVSXTOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.